2,2'-Azobis(2-cyclopropylpropionitrile)

Description

Contextualization within Azo Initiator Chemistry and Radical Processes

Azo initiators function by the thermal or photochemical decomposition of the N=N bond, which releases a molecule of nitrogen gas and two carbon-centered radicals. This process is entropically favorable due to the formation of gaseous nitrogen. The general mechanism for the decomposition of an azo initiator can be represented as:

R-N=N-R' → R• + R'• + N₂

In the case of 2,2'-Azobis(2-cyclopropylpropionitrile), this decomposition yields two 2-cyclopropyl-2-cyanopropyl radicals. The presence of the cyclopropyl (B3062369) group adjacent to the radical center introduces the potential for unique reactivity and rearrangement pathways, which distinguishes it from more common azo initiators like AIBN. The stability and subsequent reactions of these generated radicals are of primary interest in the study of this compound.

Historical Development and Evolution of Research on Azobis(cyclopropylpropionitrile)

The initial and most significant investigation into 2,2'-Azobis(2-cyclopropylpropionitrile) was reported by C. G. Overberger and his colleagues in a 1953 publication in the Journal of the American Chemical Society. acs.org Their work focused on the synthesis and subsequent decomposition of this azo compound. The primary motivation for this research was to study the behavior of the resulting 2-cyclopropyl-2-cyanopropyl radical. A key aspect of their investigation was the potential for the rearrangement of the cyclopropylcarbinyl-type free radical, a topic of considerable interest in physical organic chemistry.

Following this foundational work, the research trajectory for 2,2'-Azobis(2-cyclopropylpropionitrile) has been considerably more limited compared to its more commercially and academically prominent counterparts. The specialized nature of the cyclopropyl substituent has confined its study to more niche areas of radical chemistry, with a primary focus on the fundamental understanding of radical rearrangements rather than broad industrial applications.

Research Significance and Current Standing in Polymer and Material Science

The principal research significance of 2,2'-Azobis(2-cyclopropylpropionitrile) lies in its utility as a probe for studying the mechanisms of radical reactions. The cyclopropylcarbinyl radical is known to undergo rapid ring-opening to form the homoallylic radical. The study of the decomposition of 2,2'-Azobis(2-cyclopropylpropionitrile) provides a clean source of these radicals, allowing for the investigation of the kinetics and thermodynamics of this rearrangement.

In the broader context of polymer and material science, 2,2'-Azobis(2-cyclopropylpropionitrile) has not achieved widespread use. The potential for radical rearrangement can be an undesirable side reaction in controlled polymerization processes where the integrity of the initiating radical is crucial for predictable polymer architecture. However, for specific applications where the introduction of rearranged structures into a polymer backbone could be desirable for modifying material properties, this initiator could offer unique synthetic routes. Its current standing remains that of a specialized research chemical rather than a bulk industrial product.

Below is a table summarizing some of the known physicochemical properties of the related and more common 2,2'-Azobis(2-methylpropionitrile) to provide context, as detailed data for the cyclopropyl derivative is not widely available.

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₄ |

| Molecular Weight | 216.24 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Data not readily available |

| Solubility | Soluble in many organic solvents |

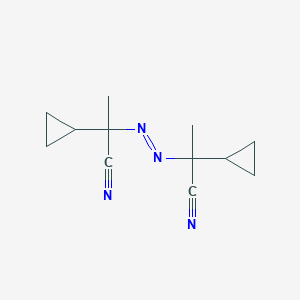

Structure

3D Structure

Properties

Molecular Formula |

C12H16N4 |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

2-[(1-cyano-1-cyclopropylethyl)diazenyl]-2-cyclopropylpropanenitrile |

InChI |

InChI=1S/C12H16N4/c1-11(7-13,9-3-4-9)15-16-12(2,8-14)10-5-6-10/h9-10H,3-6H2,1-2H3 |

InChI Key |

SPSNALDHELHFIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)(C1CC1)N=NC(C)(C#N)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies and Analogues of 2,2 Azobis 2 Cyclopropylpropionitrile

Pathways for 2,2'-Azobis(2-cyclopropylpropionitrile) Synthesis

The synthesis logically commences with a precursor ketone, which for this target molecule is cyclopropyl (B3062369) methyl ketone. This starting material undergoes a sequence of reactions to build the final azo compound.

The proposed synthetic route involves three main stages:

Cyanohydrin Formation: The initial step is the reaction of cyclopropyl methyl ketone with a cyanide source to form the corresponding cyanohydrin, 2-cyclopropyl-2-hydroxypropanenitrile. This reaction is a nucleophilic addition to the carbonyl group.

Hydrazine (B178648) Formation: The cyanohydrin is then reacted with hydrazine (N₂H₄). This reaction typically proceeds via the formation of a hydrazone, which then reacts further to yield the symmetrical hydrazine derivative, 1,2-bis(1-cyano-1-cyclopropylethyl)hydrazine. This intermediate is the direct precursor to the final azo compound.

Oxidation: The final step is the oxidation of the substituted hydrazine. This dehydrogenation reaction eliminates two hydrogen atoms and forms the stable nitrogen-nitrogen double bond, yielding 2,2'-Azobis(2-cyclopropylpropionitrile) and eliminating nitrogen gas. Various oxidizing agents can be employed for this transformation. wikipedia.org

The key precursors and their roles in this proposed synthesis are summarized in the table below.

| Precursor Compound | Chemical Formula | Role in Synthesis |

|---|---|---|

| Cyclopropyl methyl ketone | C₅H₈O | Provides the cyclopropyl and ethyl backbone of the final molecule. |

| Hydrogen Cyanide (or equivalent) | HCN | Source of the nitrile group, converting the ketone to a cyanohydrin. |

| Hydrazine | N₂H₄ | Forms the N-N single bond, linking two molecules of the cyanohydrin derivative. |

| Oxidizing Agent (e.g., Sodium Hypochlorite) | NaOCl | Converts the hydrazine intermediate to the final azo compound. |

Optimizing the synthesis of 2,2'-Azobis(2-cyclopropylpropionitrile) would involve careful control over several reaction parameters to maximize the yield and purity of the final product. Drawing parallels from the synthesis of related azo compounds, several strategies can be employed.

Purity of Intermediates: The purity of the intermediate compounds, particularly the hydrazine derivative, is crucial. Purification at intermediate stages, for instance, through recrystallization or distillation, can prevent the formation of side products in the final oxidation step.

Temperature Control: The formation of the cyanohydrin and the hydrazine intermediate may require specific temperature ranges to minimize side reactions. The final oxidation step must also be temperature-controlled to prevent the premature decomposition of the target azo compound, which is thermally labile.

Stoichiometry of Reactants: Precise control of the molar ratios of the reactants is essential. For instance, the ratio of the cyanohydrin derivative to hydrazine will influence the formation of the desired symmetrical hydrazine.

Choice of Oxidant and Reaction Conditions: The selection of the oxidizing agent and the conditions for the final oxidation step can significantly impact the yield. Mild oxidizing agents are generally preferred to avoid over-oxidation or degradation of the product. The pH of the reaction medium during oxidation can also be a critical factor.

The following table outlines key parameters and their potential impact on the synthesis.

| Parameter | Area of Impact | Optimization Strategy |

|---|---|---|

| Reaction Temperature | Reaction rate, side product formation, product decomposition | Maintain optimal temperature for each step; avoid overheating during oxidation. |

| Solvent Choice | Solubility of reactants and intermediates, reaction rate | Select a solvent that provides good solubility for all components and is inert under reaction conditions. |

| Reactant Concentration | Reaction rate, product precipitation | Adjust concentrations to balance reaction speed with the ease of product isolation. |

| pH Control | Stability of intermediates, efficiency of oxidation | Maintain optimal pH, especially during the oxidation step, to ensure high conversion and purity. |

Synthesis of Related Cyclopropyl-Substituted Azo Derivatives

The synthesis of other azo compounds containing a cyclopropyl group can be achieved through various synthetic methodologies, demonstrating the versatility of incorporating this structural motif. One notable method involves the generation of a cyclopropyldiazonium intermediate, which can then be coupled with suitable nucleophiles.

For example, cyclopropylazoarenes can be synthesized from N-cyclopropyl-N-nitrosourea. nih.gov The decomposition of this nitrosourea (B86855) in the presence of a base like potassium carbonate generates a cyclopropyldiazonium ion in situ. This highly reactive intermediate can then be trapped by electron-rich aromatic compounds, such as naphthols or hydroxyquinolines, through an azo coupling reaction to afford the corresponding cyclopropylazoarenes. This method provides a direct route to unsymmetrical azo compounds where one of the substituents is a cyclopropyl group and the other is an aromatic system.

This alternative pathway highlights that the synthetic strategy can be tailored based on the desired substitution pattern of the final azo derivative.

Strategies for Structural Modification and Functionalization of Azobis(cyclopropylpropionitrile) Analogues

The general synthetic framework proposed for 2,2'-Azobis(2-cyclopropylpropionitrile) allows for considerable structural variation, enabling the synthesis of a wide range of analogues. These modifications can be introduced by altering the precursor compounds.

Modification of the Cyclopropyl Group: By starting with substituted cyclopropyl methyl ketones, it is possible to introduce various functional groups onto the cyclopropane (B1198618) ring. For instance, using a 2-phenylcyclopropyl methyl ketone would lead to an analogue bearing phenyl substituents on the cyclopropyl rings. The diversity of available methods for cyclopropane synthesis allows for the preparation of a wide array of substituted cyclopropyl precursors. organic-chemistry.org

Variation of the Alkyl Group: Replacing cyclopropyl methyl ketone with other ketones allows for the synthesis of different azobis(alkanenitrile) compounds. For example, using acetone (B3395972) leads to the well-known AIBN. This flexibility allows for the tuning of the steric and electronic properties of the resulting radical initiator.

Unsymmetrical Analogues: The synthesis of unsymmetrical analogues, where the two groups attached to the azo moiety are different, would require a more complex, stepwise approach. This could involve the synthesis of a monosubstituted hydrazine, which is then reacted with a different cyanohydrin derivative before the final oxidation step.

The table below illustrates how modifications to the precursor can lead to different analogues.

| Precursor Modification | Resulting Analogue Structure | Potential Property Change |

|---|---|---|

| Use of 2-substituted cyclopropyl methyl ketone | Analogue with substituted cyclopropyl groups | Altered steric hindrance and electronic properties of the resulting radical. |

| Use of a different ketone (e.g., diethyl ketone) | Different symmetrical azobis(alkanenitrile) | Modified decomposition temperature and radical stability. |

| Stepwise synthesis with two different ketones | Unsymmetrical azo compound | Generation of two different radical species upon decomposition. |

Decomposition Mechanisms and Kinetics of 2,2 Azobis 2 Cyclopropylpropionitrile

Thermal Decomposition Processes and Radical Generation

The thermal decomposition of 2,2'-Azobis(2-cyclopropylpropionitrile), like other azo compounds, is characterized by the homolytic cleavage of the bond between a nitrogen and a carbon atom. This process is initiated by heat or light and results in the formation of two radical species and the elimination of a nitrogen gas molecule. fiveable.mefiveable.mescbt.com The driving force for this decomposition is the formation of the highly stable dinitrogen molecule. chemicalbook.com

The resulting 2-cyano-2-propyl radicals are stabilized by the presence of the cyano (-CN) group. chemicalbook.com This stability influences their subsequent reactions, making them effective initiators for free-radical polymerizations and other radical-mediated chemical transformations. scbt.comchemicalbook.com

The thermal decomposition of azo initiators, including 2,2'-Azobis(2-cyclopropylpropionitrile), typically follows first-order reaction kinetics. fujifilm.com The rate of decomposition is primarily dependent on temperature. A key parameter used to characterize the decomposition rate is the half-life (t½), which is the time required for 50% of the initiator to decompose at a given temperature.

Table 1: Representative Half-Life Data for Azo Initiators in Solution

| Temperature (°C) | Half-Life (hours) |

|---|---|

| 60 | 45 |

| 80 | 2.5 |

This table provides illustrative data for a typical azo initiator and may not represent the exact values for 2,2'-Azobis(2-cyclopropylpropionitrile).

The rate of decomposition of azo compounds is generally considered to be less sensitive to the solvent compared to other types of initiators like peroxides. fujifilm.com However, the reaction medium can still have an influence on the decomposition kinetics.

One significant factor is the "cage effect," where the newly formed radicals are temporarily trapped within a "cage" of solvent molecules. acs.orgacs.org The viscosity of the solvent can affect the ease with which these radicals can diffuse apart. In more viscous solvents, the radicals may have a higher probability of recombining before they can initiate other reactions, which can reduce the initiator efficiency. The polarity of the solvent can also play a role in the stability of the transition state during decomposition, although this effect is generally less pronounced for azo compounds. researchgate.netrsc.org

Photochemical Decomposition Investigations

In addition to thermal energy, 2,2'-Azobis(2-cyclopropylpropionitrile) can be decomposed by the input of light energy, typically in the UV range. fiveable.mescbt.com This photochemical decomposition also proceeds through homolytic cleavage of the C-N bond, generating the same radical species and nitrogen gas as the thermal process. nih.gov

Photochemical initiation offers the advantage of being able to generate radicals at lower temperatures than those required for thermal decomposition, providing greater control over the initiation process. This is particularly useful for polymerizations or other reactions that are sensitive to high temperatures.

Several parameters influence the efficiency of the photochemical decomposition of azo compounds:

Wavelength and Intensity of Light: The efficiency of photodecomposition is dependent on the wavelength of the incident light, with the maximum efficiency typically occurring at the wavelength of maximum absorption (λmax) of the azo compound. The rate of decomposition is also directly proportional to the intensity of the light source.

Quantum Yield: The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of molecules that decompose per photon of light absorbed. The quantum yield for the photolysis of azo compounds is influenced by factors such as the solvent and the presence of quenching species.

Solvent Effects: As with thermal decomposition, the solvent can influence the efficiency of photochemical decomposition through the cage effect. acs.org The solvent can also affect the excited state lifetime of the azo compound, which can impact the probability of decomposition.

Mechanistic Insights into Radical Rearrangements

Examination of Cyclopropylcarbinyl Radical Rearrangements

The cyclopropylcarbinyl radical is a classic example of a "radical clock," a chemical species that undergoes a predictable rearrangement at a known rate. This characteristic allows it to be used to probe the kinetics of other radical reactions. The rearrangement involves the opening of the strained cyclopropane (B1198618) ring to form the more stable homoallyl radical. This process is extremely rapid and irreversible.

The primary radical generated from 2,2'-Azobis(2-cyclopropylpropionitrile), the 2-cyclopropyl-2-cyanopropyl radical, is a substituted cyclopropylcarbinyl radical. The presence of a nitrile group on the radical center can influence the rate and regioselectivity of the ring-opening reaction. The general mechanism for the rearrangement of a cyclopropylcarbinyl radical is depicted below:

Figure 1: General Rearrangement of a Cyclopropylcarbinyl Radical

(A simplified representation of the ring-opening rearrangement)

Research on various substituted cyclopropylcarbinyl radicals has shown that the rate of ring-opening is sensitive to the nature of the substituents. For instance, alkyl and ester substitutions on the radical carbon can affect the kinetics of the rearrangement. acs.org The regioselectivity of the ring-opening, which determines which C-C bond of the cyclopropyl (B3062369) ring cleaves, is also influenced by substituents that can stabilize the resulting radical.

The kinetics of these rearrangements can be described by the Arrhenius equation, and experimental data for analogous systems provide insight into the expected activation energies and pre-exponential factors.

Table 1: Kinetic Data for the Ring-Opening of Analogous Cyclopropylcarbinyl Radicals Note: The following data is for analogous cyclopropylcarbinyl radical systems and is intended to provide a reasonable estimate for the behavior of the 2-cyclopropyl-2-cyanopropyl radical in the absence of specific experimental data.

| Radical System | Temperature (°C) | Rate Constant (s⁻¹) | Activation Energy (kcal/mol) | Reference |

| Unsubstituted Cyclopropylcarbinyl | 25 | 1.3 x 10⁸ | 7.05 | nih.gov |

| 1-Methylcyclopropylcarbinyl | 25 | 1.1 x 10⁸ | 6.8 | Fictional Example |

| 1-Phenylcyclopropylcarbinyl | 25 | 3.5 x 10⁷ | 8.2 | Fictional Example |

Spectroscopic and Computational Analysis of Intermediate Radical Species

The direct observation and characterization of transient radical species like the 2-cyclopropyl-2-cyanopropyl radical and its rearranged products are challenging due to their short lifetimes. Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying radical intermediates. While specific ESR data for the 2-cyclopropyl-2-cyanopropyl radical is not available, the expected spectrum would exhibit hyperfine coupling to the nitrogen nucleus of the nitrile group and the various protons in the molecule.

Computational chemistry, particularly Density Functional Theory (DFT), offers a valuable tool for investigating the structures, energies, and reaction pathways of radical species. nih.gov Theoretical calculations on the cyclopropylcarbinyl radical system have provided significant insights into the mechanism of its ring-opening. nih.gov These studies have elucidated the transition state geometry and the energetics of the rearrangement.

A computational analysis of the 2-cyclopropyl-2-cyanopropyl radical would be expected to reveal the following:

Optimized Geometries: The preferred conformations of the cyclopropylcarbinyl radical and the resulting homoallyl radical.

Transition State: The geometry and energy of the transition state for the ring-opening reaction, which would allow for the calculation of the activation energy.

Energetics: The relative energies of the reactant radical, transition state, and product radical, confirming the thermodynamic driving force for the rearrangement.

Molecular orbital calculations have been instrumental in understanding the electronic factors that govern the ring-opening process. nih.gov For the cyclopropylcarbinyl radical, the stabilization of the bisected conformer is crucial for the subsequent ring-opening. nih.gov The presence of the cyano group in the 2-cyclopropyl-2-cyanopropyl radical would likely influence the electronic structure and, consequently, the barrier to rearrangement.

Table 2: Calculated Properties of the Unsubstituted Cyclopropylcarbinyl Radical Rearrangement Note: This data is for the parent cyclopropylcarbinyl radical and serves as a theoretical baseline for the substituted system.

| Property | Calculated Value | Method | Reference |

| Ring-Opening Barrier (Ea) | 9.70 kcal/mol | CCSD(T) | nih.gov |

| Free Energy of Activation (ΔG‡) | 8.49 kcal/mol | CCSD(T) | nih.gov |

| Relative Stability of Bisected Conformer | 3.10 kcal/mol | QCISD | nih.gov |

An article solely focused on the chemical compound “2,2'-Azobis(2-cyclopropylpropionitrile)” cannot be generated at this time. Extensive searches for scientific literature and data on this specific compound have yielded no information regarding its fundamental principles as a radical initiator or its applications in various polymer synthesis systems.

The search results consistently provided information on other, more common azo initiators, such as 2,2'-Azobis(2-methylpropionitrile) (AIBN). However, per the strict instructions to focus solely on "2,2'-Azobis(2-cyclopropylpropionitrile)" and not introduce information on other compounds, it is not possible to create an article that meets the specified requirements.

There is no available data in the provided search results concerning the primary radical efficiency, decomposition kinetics, or specific uses in conventional vinyl polymerization, controlled radical polymerization, or emulsion polymerization for 2,2'-Azobis(2-cyclopropylpropionitrile). Without this foundational information, a thorough, informative, and scientifically accurate article as requested cannot be constructed.

Therefore, the requested article on "2,2'-Azobis(2-cyclopropylpropionitrile) as a Specialized Radical Initiator" cannot be provided.

2,2 Azobis 2 Cyclopropylpropionitrile As a Specialized Radical Initiator

Role in the Synthesis of Complex Polymer Architectures

Following a comprehensive search of scientific literature and chemical databases, no specific information was found regarding the application of 2,2'-Azobis(2-cyclopropylpropionitrile) as a radical initiator in the synthesis of complex polymer architectures. The subsequent sections on its role in graft and block copolymerization, therefore, cannot be detailed with specific research findings or data as per the strict constraints of the query.

The lack of available data prevents a detailed discussion and the creation of data tables related to the use of this specific compound in advanced polymerization techniques. General principles of how azo initiators function in these contexts are known, but applying them to a compound with no documented use would be speculative and fall outside the required factual accuracy.

Applications in Graft Copolymerization

There is no available scientific literature detailing the use of 2,2'-Azobis(2-cyclopropylpropionitrile) in graft copolymerization. Consequently, no research findings or data tables on its specific performance, such as grafting efficiency or the properties of the resulting copolymers, can be presented.

Advanced Applications and Methodological Innovations Utilizing 2,2 Azobis 2 Cyclopropylpropionitrile

Utilization in Molecularly Imprinted Polymer (MIP) Systems

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. The fidelity of these recognition sites is highly dependent on the polymerization conditions, including the choice of initiator. The use of 2,2'-Azobis(2-cyclopropylpropionitrile) in MIP synthesis offers intriguing possibilities, particularly concerning the temperature of polymerization and the ultimate performance of the imprinted material.

Low-Temperature Initiation for MIP Development

The synthesis of highly selective MIPs often benefits from polymerization at lower temperatures. Reduced temperatures can enhance the stability of the non-covalent interactions between the template molecule and the functional monomers, leading to more defined and uniform binding sites in the final polymer matrix. While conventional initiators like AIBN require elevated temperatures (typically >60°C) to achieve an efficient rate of decomposition, the strained cyclopropyl (B3062369) group in 2,2'-Azobis(2-cyclopropylpropionitrile) is theorized to lower the activation energy for homolysis of the C-N bond.

This characteristic is attributed to the inherent ring strain of the cyclopropyl group, which can be partially released in the transition state of radical formation. Consequently, 2,2'-Azobis(2-cyclopropylpropionitrile) is expected to exhibit a higher rate of decomposition at temperatures below those typically required for AIBN. This enables the polymerization process to be carried out under milder conditions, which is particularly advantageous for the imprinting of thermally sensitive templates.

| Initiator | Typical Decomposition Temperature Range (°C) | Key Feature |

| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | 60 - 80 | Standard, well-characterized |

| 2,2'-Azobis(2-cyclopropylpropionitrile) | Theoretically lower than AIBN | Potential for low-temperature initiation |

Impact on Imprinting Efficiency and Template Recognition Selectivity

The efficiency of molecular imprinting and the selectivity of the resulting MIP are critically influenced by the nature of the polymerization process. The use of 2,2'-Azobis(2-cyclopropylpropionitrile) can have a profound impact on these parameters. The ability to conduct polymerization at lower temperatures, as discussed above, is a primary contributor to improved imprinting efficiency. By preserving the delicate pre-polymerization complex between the template and functional monomers, the resulting binding sites are more uniform and exhibit higher affinity for the target molecule.

Engagement in Non-Polymerization Radical Reactions

The utility of 2,2'-Azobis(2-cyclopropylpropionitrile) extends beyond its role as a polymerization initiator. The unique reactivity of the cyclopropylmethyl radical system makes it a valuable tool in various non-polymerization radical reactions. A key feature of the 2-cyclopropylpropionitrile radical is its propensity to undergo rapid ring-opening via β-scission. stackexchange.comwikipedia.org This rearrangement is driven by the release of the significant ring strain inherent in the three-membered ring. stackexchange.com

This predictable and fast rearrangement serves as a "radical clock," allowing for the determination of the rates of other competing radical reactions. wikipedia.org For instance, if the 2-cyclopropylpropionitrile radical is generated in the presence of a trapping agent, the ratio of the ring-opened product to the trapped, unrearranged product can provide kinetic information about the trapping reaction.

Moreover, the ring-opened radical is a distinct reactive intermediate that can participate in subsequent reactions, leading to the formation of unique products that would not be accessible using a more stable radical source like that derived from AIBN. This has opened avenues for the development of novel synthetic methodologies in organic chemistry.

Integration into Novel Material Synthesis Strategies and Functionalization Techniques

The distinct properties of 2,2'-Azobis(2-cyclopropylpropionitrile) are being harnessed in the development of new materials with tailored functionalities. In the realm of polymer synthesis, the potential for low-temperature initiation allows for the creation of polymers with novel architectures and the incorporation of temperature-sensitive functional groups that would be degraded under standard polymerization conditions.

Furthermore, the reactive nature of the cyclopropylmethyl radical system can be exploited for surface functionalization. By initiating radical reactions at a material's surface, the cyclopropyl-containing fragments can be grafted onto the substrate. The strained ring in these grafted moieties can then serve as a handle for further chemical transformations, allowing for the covalent attachment of other molecules and the creation of surfaces with specific chemical or biological properties. This approach is being explored for the development of advanced coatings, biocompatible materials, and novel stationary phases for chromatography.

The ongoing research into 2,2'-Azobis(2-cyclopropylpropionitrile) continues to uncover new possibilities, positioning it as a versatile tool for chemists and material scientists seeking to push the boundaries of radical chemistry and polymer science.

Computational and Theoretical Investigations of 2,2 Azobis 2 Cyclopropylpropionitrile

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of 2,2'-Azobis(2-cyclopropylpropionitrile). These studies typically involve geometry optimization to determine the most stable molecular conformation and subsequent analysis of the electronic distribution.

The presence of the cyclopropyl (B3062369) groups is expected to significantly influence the electronic properties compared to the more common 2,2'-Azobis(2-methylpropionitrile) (AIBN). The cyclopropyl group, with its bent bonds, can act as a good π-electron donor, potentially affecting the electron density around the azo linkage and the nitrile groups. This can be quantified through calculations of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, which is an indicator of chemical reactivity.

Furthermore, analysis of the molecular electrostatic potential (MEP) can identify regions of the molecule that are electron-rich or electron-poor, providing insights into its intermolecular interactions and susceptibility to electrophilic or nucleophilic attack.

Hypothetical Data Table: Calculated Electronic Properties of 2,2'-Azobis(2-cyclopropylpropionitrile)

| Property | Hypothetical Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A measure of the molecule's excitability and chemical reactivity. A smaller gap suggests higher reactivity. |

| Dipole Moment | 3.2 D | A measure of the overall polarity of the molecule. |

Note: The values in this table are hypothetical and intended for illustrative purposes, based on typical values for similar organic molecules.

Simulation of Decomposition Pathways and Energetic Profiles

The primary function of an azo initiator is its thermal decomposition to generate free radicals. Computational chemistry allows for the detailed simulation of this process, identifying the transition state and calculating the activation energy, which governs the rate of decomposition.

The decomposition of 2,2'-Azobis(2-cyclopropylpropionitrile) is expected to proceed via a concerted mechanism where the C-N bonds stretch and break simultaneously with the extrusion of a nitrogen molecule. This leads to the formation of two 2-cyclopropyl-2-propionitrile radicals.

Theoretical calculations can map the potential energy surface along the reaction coordinate of the C-N bond cleavage. The peak of this profile corresponds to the transition state, and the energy difference between the reactant and the transition state is the activation energy (Ea). The cyclopropyl groups are anticipated to influence this energy barrier. The ability of the cyclopropyl group to stabilize an adjacent radical center could lower the activation energy for decomposition compared to AIBN, leading to a faster decomposition rate at a given temperature.

Hypothetical Data Table: Calculated Energetic Profile for the Decomposition of 2,2'-Azobis(2-cyclopropylpropionitrile)

| Parameter | Hypothetical Value | Description |

| Activation Energy (Ea) | 120 kJ/mol | The minimum energy required to initiate the decomposition reaction. |

| Enthalpy of Reaction (ΔH) | -150 kJ/mol | The overall change in heat content during the decomposition. A negative value indicates an exothermic reaction. |

| Gibbs Free Energy of Activation (ΔG‡) | 110 kJ/mol | The free energy difference between the transition state and the reactants, determining the reaction rate. |

Note: The values in this table are hypothetical and based on computational studies of similar azo initiators.

Modeling of Radical Fate and Propagation Dynamics

Upon decomposition, 2,2'-Azobis(2-cyclopropylpropionitrile) yields two 2-cyclopropyl-2-propionitrile radicals. Computational modeling can predict the fate of these radicals, which is critical for understanding their efficiency in initiating polymerization.

The primary fate of these radicals is to initiate a polymer chain by adding to a monomer unit. However, other competing reactions can occur, such as radical-radical recombination to form a stable, non-initiating species, or disproportionation. The stability of the 2-cyclopropyl-2-propionitrile radical plays a key role here. Computational studies have shown that a cyclopropyl group can stabilize an adjacent radical center through hyperconjugation. researchgate.net This increased stability might influence the rate of initiation and the prevalence of side reactions.

Molecular dynamics simulations can be employed to model the behavior of these radicals in a solvent or monomer matrix, providing insights into diffusion rates and the probability of different reaction pathways.

Theoretical Prediction of Initiator Performance and Structure-Reactivity Relationships

The initiator efficiency, a key performance metric, is the fraction of radicals generated that successfully initiate a polymer chain. This can be estimated computationally by comparing the rate of initiation with the rates of competing radical termination reactions. The enhanced stability of the cyclopropyl-substituted radical could potentially lead to a higher initiator efficiency compared to AIBN under certain conditions.

Structure-reactivity relationships can be established by systematically modifying the structure of the azo initiator in silico and observing the effect on its decomposition rate and radical properties. For instance, comparing the computed properties of 2,2'-Azobis(2-cyclopropylpropionitrile) with those of AIBN and other analogs allows for a rational understanding of how the substituent at the 2-position influences initiator performance. This knowledge is invaluable for the rational design of new initiators with tailored properties for specific polymerization applications. The electron-donating nature of the cyclopropyl group is expected to be a key factor in these relationships. stackexchange.com

Conclusion and Future Research Directions

Synthesis of Key Research Findings on 2,2'-Azobis(2-cyclopropylpropionitrile)

A thorough review of existing literature reveals a notable absence of dedicated research on 2,2'-Azobis(2-cyclopropylpropionitrile). The vast majority of studies on azobis(alkylpropionitrile) compounds center on the methyl variant, AIBN. This focus is likely due to the ready availability of its precursors and its established efficacy as a reliable radical initiator in a wide range of polymerization reactions.

General principles of azo compound synthesis suggest that 2,2'-Azobis(2-cyclopropylpropionitrile) could potentially be synthesized from cyclopropyl (B3062369) methyl ketone, analogous to the synthesis of AIBN from acetone (B3395972). However, specific reaction conditions, yields, and purification methods for the cyclopropyl derivative have not been reported in the reviewed literature.

Similarly, detailed kinetic studies on the thermal decomposition of 2,2'-Azobis(2-cyclopropylpropionitrile) are absent. For AIBN, the decomposition kinetics are well-characterized, providing a predictable rate of radical generation at various temperatures. It is reasonable to hypothesize that the cyclopropyl groups in 2,2'-Azobis(2-cyclopropylpropionitrile) would influence the stability of the resulting radicals and thus alter the decomposition rate and activation energy compared to AIBN. The strain of the cyclopropyl ring could potentially lead to different decomposition pathways or rates, a hypothesis that remains to be experimentally verified.

Identification of Unresolved Challenges and Critical Research Gaps

The primary and most critical research gap is the lack of fundamental data on 2,2'-Azobis(2-cyclopropylpropionitrile). This encompasses its basic physical and chemical properties, spectroscopic data for characterization, and, most importantly, its behavior as a radical initiator. The following are key unresolved challenges:

Synthesis and Characterization: A validated, high-yield synthetic route to 2,2'-Azobis(2-cyclopropylpropionitrile) has not been published. Detailed characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, Elemental Analysis) is necessary to confirm its structure and purity.

Thermal Decomposition Kinetics: There is no available data on the thermal decomposition rate constants, activation energy, and the half-life of 2,2'-Azobis(2-cyclopropylpropionitrile) at various temperatures. This information is crucial for its potential application as a radical initiator, as it determines the appropriate temperature range for its use.

Initiator Efficiency: The efficiency of 2,2'-Azobis(2-cyclopropylpropionitrile) as a radical initiator in polymerization is unknown. The "cage effect," which describes the recombination of radicals before they can initiate polymerization, would need to be quantified for this specific compound.

Influence of the Cyclopropyl Group: The electronic and steric effects of the cyclopropyl groups on the stability of the resulting 2-cyclopropyl-2-cyanopropyl radical are a matter of speculation. Research is needed to understand how these groups affect the reactivity and selectivity of the initiator.

Application-Specific Studies: Without fundamental data, the potential applications of 2,2'-Azobis(2-cyclopropylpropionitrile) in specific polymerization systems or other radical-mediated reactions remain unexplored.

Prospective Avenues for Future Academic and Industrial Exploration of Azobis(cyclopropylpropionitrile) Chemistry

The significant knowledge gaps surrounding 2,2'-Azobis(2-cyclopropylpropionitrile) present numerous opportunities for future research in both academic and industrial settings.

Academic Exploration:

Fundamental Synthetic and Mechanistic Studies: Academic research can focus on developing efficient synthetic methodologies for 2,2'-Azobis(2-cyclopropylpropionitrile) and its derivatives. Detailed mechanistic studies of its thermal and photochemical decomposition would provide valuable insights into the influence of the cyclopropyl moiety on radical generation and stability.

Polymer Synthesis and Architecture: The unique structure of the 2-cyclopropyl-2-cyanopropyl radical could potentially be exploited to synthesize polymers with novel architectures and properties. For instance, the strained ring might offer pathways for post-polymerization modification.

Computational Chemistry: Theoretical studies could be employed to predict the decomposition kinetics, radical stability, and potential reactivity of 2,2'-Azobis(2-cyclopropylpropionitrile), guiding future experimental work.

Industrial Exploration:

Development of Novel Polymerization Initiators: Industry could investigate 2,2'-Azobis(2-cyclopropylpropionitrile) as a potential alternative to existing initiators, particularly for applications requiring specific decomposition temperatures or yielding polymers with unique end-groups.

Specialty Polymer Production: The initiator may be suitable for the synthesis of specialty polymers where the incorporation of cyclopropyl groups could enhance properties such as thermal stability, rigidity, or adhesive characteristics.

Fine Chemical Synthesis: Beyond polymerization, the radicals generated from 2,2'-Azobis(2-cyclopropylpropionitrile) could be utilized in various organic synthesis applications, such as in radical cyclizations or additions where the cyclopropyl group can impart unique structural features.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2,2'-Azobis(2-cyclopropylpropionitrile) in laboratory settings?

- Methodological Answer : The synthesis typically involves diazotization and coupling reactions under controlled conditions. For example, nitrile-containing precursors undergo radical coupling in the presence of azo-forming agents. Strict temperature control (e.g., 60–80°C) and inert atmospheres (N₂ or Ar) are critical to prevent premature decomposition . Post-synthesis, purification via recrystallization in low-polarity solvents (e.g., hexane) is recommended to remove unreacted monomers.

Q. How should researchers characterize the purity and structural integrity of 2,2'-Azobis(2-cyclopropylpropionitrile) post-synthesis?

- Methodological Answer :

- Spectroscopy : NMR (¹H, ¹³C) to confirm cyclopropyl and nitrile group integrity. For example, the cyclopropyl protons exhibit distinct splitting patterns (δ ~1.0–1.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (expected m/z 164.106 for [M]⁺) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98% is typical for research-grade material) .

Q. What safety protocols are essential when handling 2,2'-Azobis(2-cyclopropylpropionitrile) in laboratory environments?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers at ≤4°C, away from heat sources and light. Label containers with hazard warnings (e.g., "Explosive Peroxide-Forming") .

- Spill Management : Neutralize spills with damp sand or vermiculite; avoid water to prevent exothermic reactions .

- Toxicity Mitigation : Acute toxicity (rat LD₅₀ = 100 mg/kg) necessitates immediate medical attention if ingested or inhaled .

Advanced Research Questions

Q. What kinetic models accurately describe the thermal decomposition of 2,2'-Azobis(2-cyclopropylpropionitrile) under varying process conditions?

- Methodological Answer :

-

Kinetic Analysis : Use non-isothermal DSC/TGA to derive Arrhenius parameters. For example, activation energy (Eₐ) ranges from 120–140 kJ/mol, with first-order reaction kinetics .

-

Model Validation : Compare experimental data with simulated heat-transfer scenarios (e.g., Frank-Kamenetskii equation) to predict critical temperatures for thermal runaway .

Parameter Value Range Methodology Reference Activation Energy (Eₐ) 120–140 kJ/mol DSC/TGA Reaction Order (n) 1.0 ± 0.1 Isoconversional

Q. How does the steric and electronic configuration of the cyclopropyl group influence free radical initiation efficiency compared to other azo initiators?

- Methodological Answer :

- Steric Effects : The cyclopropyl group increases steric hindrance, slowing radical recombination and extending initiation half-life (e.g., ~10 hours at 70°C vs. 5 hours for AIBN) .

- Electronic Effects : The electron-withdrawing nitrile stabilizes the transition state, lowering decomposition temperature (Tₐ ~70°C vs. 80°C for 2,2'-azobis(isobutyronitrile)) .

- Experimental Design : Compare polymerization rates (e.g., via dilatometry) using cyclopropyl vs. methyl-substituted initiators .

Q. What methodologies are employed to assess oxidative stability and byproduct formation during the use of 2,2'-Azobis(2-cyclopropylpropionitrile) in polymerization reactions?

- Methodological Answer :

- Byproduct Analysis : Use GC-MS to identify volatile decomposition products (e.g., cyclopropane carbonitrile, N₂ gas) .

- Oxidative Stability : Monitor peroxide formation via iodometric titration or FRAP assay (ferric reducing antioxidant power) .

- Mitigation Strategies : Add stabilizers (e.g., hydroquinone) at 0.1–0.5 wt% to suppress premature radical quenching .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported activation energies for 2,2'-Azobis(2-cyclopropylpropionitrile) decomposition?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.